molecular formula C9H8BrF B2412378 3-Bromo-2-fluoro-1-cyclopropylbenzene CAS No. 2137823-12-0

3-Bromo-2-fluoro-1-cyclopropylbenzene

Cat. No.: B2412378
CAS No.: 2137823-12-0
M. Wt: 215.065
InChI Key: QPWJYAGXCYDDCQ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-1-cyclopropylbenzene: is an organic compound with the molecular formula C9H8BrF . It is a derivative of benzene, where a bromine atom is attached to the third carbon, a fluorine atom to the second carbon, and a cyclopropyl group to the first carbon of the benzene ring . This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-cyclopropylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and cyclopropanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-1-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

    Substitution: Formation of 3-methoxy-2-fluoro-1-cyclopropylbenzene.

    Oxidation: Formation of 3-bromo-2-fluorobenzoic acid.

    Reduction: Formation of 3-bromo-2-fluorocyclopropylbenzene.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-1-cyclopropylbenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-1-cyclopropylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is typically the leaving group, allowing nucleophiles to attack the aromatic ring. The presence of the fluorine atom and the cyclopropyl group can influence the electron density of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-fluoro-1-cyclopropylbenzene
  • 3-Bromo-2-fluoro-1-methylbenzene
  • 3-Bromo-2-fluoro-1-ethylbenzene

Comparison: 3-Bromo-2-fluoro-1-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. Compared to 2-Bromo-3-fluoro-1-cyclopropylbenzene, the position of the bromine and fluorine atoms can lead to different electronic effects and steric hindrance, influencing the outcome of chemical reactions .

Properties

IUPAC Name

1-bromo-3-cyclopropyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWJYAGXCYDDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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